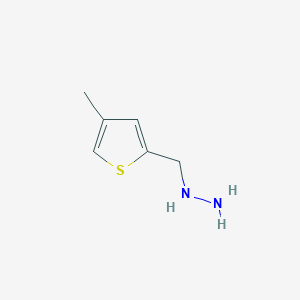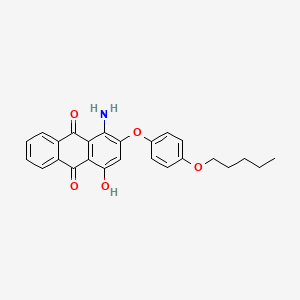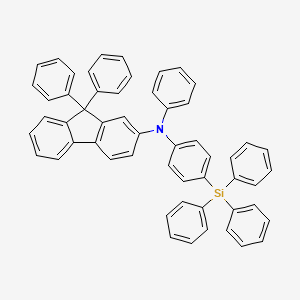![molecular formula C7H12N2O B13126860 rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13126860.png)
rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure consists of a pyrrolo[2,3-c]pyridine ring system, which imparts specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a suitable pyridine derivative followed by cyclization. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may involve acidic or basic catalysts to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Wissenschaftliche Forschungsanwendungen
rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(3aR,7aS)-Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one
- rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one
- rac-(3aR,7aS)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one
Uniqueness
rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and synthetic utility, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H12N2O |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-1-2-8-4-6(5)9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1 |
InChI-Schlüssel |
YSUVLMSHGLDFDX-PHDIDXHHSA-N |
Isomerische SMILES |
C1CNC[C@@H]2[C@H]1CC(=O)N2 |
Kanonische SMILES |
C1CNCC2C1CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)
![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)

![4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B13126806.png)


![3-Cyclopropylbenzo[d]isoxazol-5-amine](/img/structure/B13126818.png)






